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Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a tert-butyl ester group, a phenylpropyl side chain, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenylpropyl side chain to a saturated alkyl chain.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and triethylamine (TEA) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or saturated alkyl chains.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
- Tert-butyl 3-formylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the phenylpropyl side chain and the tert-butyl ester group. These features contribute to its distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C18H27NO2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-18(2,3)21-17(20)19-14-8-13-16(19)12-7-11-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3 |
InChI Key |
OHQITGZLOQLORY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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